N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety fused with a phenyl group.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several steps:
Formation of the Benzimidazole Core: The benzimidazole core is typically synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution Reactions:
Cyclization: The final step involves cyclization to form the pyrimido[1,2-a]benzimidazole structure.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against certain cancer cell lines.
Pharmacology: Its antibacterial activity against Gram-positive strains like E.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several pathways:
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other phenylbenzimidazoles:
2-(3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide: This compound shares a similar core structure but differs in its substituents, leading to variations in bioactivity.
Piperazinyl Benzimidazoles: These compounds exhibit comparable antifungal activity but differ in their mechanism of action and target specificity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-16-22(24(30)27-19-13-7-9-15-21(19)31-2)23(17-10-4-3-5-11-17)29-20-14-8-6-12-18(20)28-25(29)26-16/h3-15,23H,1-2H3,(H,26,28)(H,27,30) |
InChI Key |
UDPOQQNMNHSUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.